1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea is a synthetic organic compound characterized by the presence of a difluorophenyl group, an ethyl chain, and an oxan-3-yl moiety linked to a urea functional group
Preparation Methods
The synthesis of 1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,6-Difluorophenyl Ethyl Intermediate: This step involves the reaction of 2,6-difluorobenzene with an ethylating agent under controlled conditions to form the 2,6-difluorophenyl ethyl intermediate.
Oxan-3-yl Urea Formation: The intermediate is then reacted with oxan-3-yl isocyanate in the presence of a suitable catalyst to form the desired urea compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals, contributing to the development of new products with enhanced performance.
Mechanism of Action
The mechanism of action of 1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea can be compared with other similar compounds, such as:
1-(2,5-Difluorophenyl)-3-[(2S,3R,6S)-6-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-(hydroxymethyl)oxan-3-yl]urea: This compound shares a similar urea functional group and difluorophenyl moiety but differs in the presence of an isoquinolinyl group, which may impart different biological activities.
Phthalic acid, 1-(2,6-difluorophenyl)ethyl dodecyl ester: This compound has a similar difluorophenyl ethyl structure but is esterified with phthalic acid, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-[2-(2,6-difluorophenyl)ethyl]-3-(oxan-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c15-12-4-1-5-13(16)11(12)6-7-17-14(19)18-10-3-2-8-20-9-10/h1,4-5,10H,2-3,6-9H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADROIJMNCKFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)NCCC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.